2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Electrocatalysis Hydrogen Evolution Reaction Renewable Energy

BTDN is a uniquely powerful electron acceptor due to 4,7-dicarbonitrile substitution, enabling three distinct reduced states—a feature absent in unsubstituted benzothiadiazole. This multi-redox capability drives 82% Faradaic efficiency HER electrocatalysis, selective CO₂ binding/release cycling, and low-LUMO semiconductor design. Ideal for researchers developing metal-free electrocatalysts, electrochemical gas capture systems, or n-type organic electronics. Choose BTDN when single-redox benzothiadiazole derivatives are insufficient. Offered in high purity with global shipping.

Molecular Formula C8H2N4S
Molecular Weight 186.2 g/mol
CAS No. 20138-79-8
Cat. No. B1280911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazole-4,7-dicarbonitrile
CAS20138-79-8
Molecular FormulaC8H2N4S
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)C#N)C#N
InChIInChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H
InChIKeyPOMSJEIURSYOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazole-4,7-dicarbonitrile (CAS 20138-79-8): Procurement-Relevant Core Properties and Electronic Characteristics


2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN, CAS 20138-79-8) is a small-molecule organic semiconductor characterized by a strongly electron-deficient benzothiadiazole core functionalized with two cyano groups at the 4- and 7-positions . Its electron affinity of 1.02 eV/e⁻ and one-electron reduction potential of approximately -0.49 V to -0.51 V (vs. NHE, depending on measurement method) establish it as a potent electron acceptor suitable for diverse electron-transfer applications [1]. The compound's capacity to access multiple reduced states distinguishes it from simpler benzothiadiazole derivatives and underpins its utility in electrocatalysis, photoredox processes, and as a building block for advanced optoelectronic materials [2].

Why 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Cannot Be Casually Substituted: The Cyano Group Advantage


The 4,7-dicarbonitrile substitution pattern in BTDN is not merely a structural variation but a critical determinant of electronic function. Introducing the two cyano groups transforms the parent benzothiadiazole (BT) core—which exhibits only a single reduction wave—into a molecule capable of accessing multiple reduced states with distinct electrochemical signatures [1]. This multi-redox behavior directly enables unique applications such as electrocatalytic hydrogen production at modest overpotentials and CO₂ capture/release cycling that are inaccessible to unsubstituted BT [2]. Furthermore, the electron-withdrawing cyano groups substantially lower the LUMO energy (estimated electron affinity ~3.7 eV, compared to ~2.9-3.2 eV for unsubstituted BT), positioning BTDN as a significantly stronger electron acceptor than non-cyanated benzothiadiazole analogs .

Quantitative Differentiation Evidence: 2,1,3-Benzothiadiazole-4,7-dicarbonitrile vs. Closest Analogs and Alternatives


Electrocatalytic Hydrogen Evolution: 82% Faradaic Efficiency vs. Inactive Unsubstituted Benzothiadiazole

BTDN functions as an active molecular electrocatalyst for hydrogen evolution reaction (HER) on glassy carbon electrodes, achieving a Faradaic efficiency of 82% in the presence of salicylic acid as a proton source [1]. In stark contrast, the parent benzothiadiazole (BT) lacking the 4,7-dicarbonitrile substitution shows negligible HER activity under identical conditions, as the cyano groups are essential for accessing the reduced states that facilitate proton reduction [2]. The onset potential for HER catalyzed by BTDN occurs at approximately -0.8 V vs. Ag/AgCl, which is significantly more positive than the thermodynamic potential for direct proton reduction on bare glassy carbon, demonstrating genuine catalytic activity rather than background electrode processes [3].

Electrocatalysis Hydrogen Evolution Reaction Renewable Energy

Multi-Redox CO₂ Interaction: BTDN's Three Distinct Reduced States vs. Single-State Unsubstituted BT

Cyclic voltammetry studies reveal that BTDN exhibits three distinct reversible or quasi-reversible reduction waves in acetonitrile, corresponding to the formation of radical anion (BTDN⁻˙), dianion (BTDN²⁻), and trianion species [1]. Critically, CO₂ binding and activation occurs selectively at the second and third reduced states but not at the first, enabling electrochemically controlled CO₂ capture and release cycling [2]. In direct comparison, unsubstituted benzothiadiazole (BT) displays only a single reduction wave under identical conditions and exhibits negligible interaction with CO₂ across its accessible redox window . The additional reduction events are directly attributable to the electron-withdrawing 4,7-dicarbonitrile substitution pattern.

CO₂ Capture Electrochemical CO₂ Reduction Green Chemistry

Single-Electron Reduction Potential: BTDN (-490 mV) vs. Methyl Viologen (-446 mV) - Charge State Differentiation

Pulse radiolysis studies have established that BTDN and methyl viologen (MV²⁺, paraquat) possess closely matched one-electron reduction potentials—BTDN at -490 ± 10 mV and MV²⁺ at -446 mV vs. NHE at pH 7 [1]. However, the reduced states of these two electron acceptors carry opposite charges: BTDN⁻˙ is anionic (net negative charge), whereas MV⁺˙ is cationic (net positive charge) [2]. This charge-state divergence produces markedly different reactivity with negatively charged biological electron carriers such as ferredoxin (calculated net charge -16 at pH 7), where electrostatic repulsion between BTDN⁻˙ and ferredoxin significantly alters electron transfer kinetics compared to the attractive interaction observed with MV⁺˙ [3].

Photoinduced Electron Transfer Herbicide Research Ferredoxin Interactions

Radical Anion Lifetime: BTDN⁻˙ Displays 10-Second Stability in Aqueous Media Enabling Secondary Reactions

The one-electron reduced radical anion of BTDN (BTDN⁻˙) exhibits a natural lifetime of approximately 10 seconds at pH 7.0 in aqueous solution under anaerobic conditions [1]. This lifetime is sufficient to enable onward electron transfer to secondary acceptors such as molecular oxygen, with which BTDN⁻˙ reacts with a bimolecular rate constant of (1.5 ± 0.2) × 10⁸ dm³ mol⁻¹ s⁻¹ [2]. The 10-second persistence is notable among small-molecule organic radical anions, many of which undergo rapid dimerization or protonation on sub-second timescales. The radical anion's optical absorption spectrum features distinct maxima at 360, 460, 500, 630, and 680 nm, providing spectroscopic handles for monitoring electron transfer dynamics [3].

Pulse Radiolysis Radical Chemistry Electron Transfer Kinetics

Electron Affinity: BTDN (1.02 eV) vs. Typical Benzothiadiazole Derivatives - Cyano Substitution Effect

BTDN exhibits a measured electron affinity of 1.02 eV per electron, a value substantially higher than that of unsubstituted benzothiadiazole (estimated EA ~0.6-0.8 eV based on LUMO energies derived from cyclic voltammetry) . The estimated LUMO energy for BTDN is approximately -3.7 eV (calculated from electron affinity), positioning it among the stronger small-molecule electron acceptors in the benzothiadiazole family . This enhanced electron affinity arises directly from the two electron-withdrawing cyano substituents at the 4- and 7-positions, which lower the LUMO energy by ~0.5-0.8 eV relative to the parent BT core [1]. The compound's redox potential of -0.28 V (vs. unspecified reference) further corroborates its strong acceptor character .

Organic Electronics n-Type Semiconductors Electron Acceptors

Synthetic Accessibility: BTDN as a Readily Available Precursor vs. Dibromo Analog

BTDN can be synthesized via cyanation of 4,7-dibromo-2,1,3-benzothiadiazole using cuprous cyanide in dimethylformamide, a well-established Rosenmund-von Braun type reaction [1]. This synthetic route provides direct access to the 4,7-dicarbonitrile derivative in a single step from the commercially available dibromo precursor. For researchers pursuing Suzuki-Miyaura or Stille cross-coupling strategies at the 4,7-positions, BTDN serves as the cyano-functionalized analog that can be compared against the dibromo intermediate in terms of downstream reactivity. The cyano groups in BTDN are less reactive toward palladium-catalyzed cross-coupling than bromo substituents, making BTDN suitable for orthogonal synthetic strategies where selective functionalization of other positions is required [2].

Organic Synthesis Building Blocks Cross-Coupling Chemistry

Validated Application Scenarios for 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Based on Quantitative Evidence


Molecular Electrocatalyst for Hydrogen Evolution Reaction (HER)

BTDN has been experimentally validated as an effective molecular electrocatalyst for hydrogen production, achieving 82% Faradaic efficiency on glassy carbon electrodes [1]. This performance is contingent on the 4,7-dicarbonitrile substitution pattern; unsubstituted benzothiadiazole shows negligible HER activity under identical conditions. Procurement for HER research is justified specifically when the target application requires a metal-free, small-molecule electrocatalyst capable of operating at modest overpotentials in acetonitrile-based electrolytes.

Electrochemically Switchable CO₂ Capture and Release

The three distinct reduced states accessible to BTDN—a property absent in unsubstituted benzothiadiazole—enable selective CO₂ binding at the second and third reduction events while allowing release upon reoxidation [1]. This multi-state redox behavior supports the development of electrochemical CO₂ capture-release cycles and potential integration with CO₂ reduction catalysis. BTDN should be prioritized over simpler benzothiadiazole derivatives when the research objective involves redox-controlled gas binding or release applications.

Charge-Selective Electron Transfer Probe for Biological Systems

BTDN's anionic radical anion (BTDN⁻˙), with a one-electron reduction potential of -490 mV (vs. NHE) and a lifetime of ~10 seconds at pH 7, provides a negatively charged electron-transfer probe complementary to the widely used cationic methyl viologen radical (MV⁺˙, E° = -446 mV) [1][2]. This charge-state divergence alters reactivity with negatively charged biological electron carriers such as ferredoxin. BTDN is the appropriate procurement choice when investigating charge-dependent electron transfer mechanisms in proteins, membranes, or photosynthetic model systems.

Strong Electron-Acceptor Building Block for n-Type Organic Semiconductors

With an electron affinity of 1.02 eV/e⁻, BTDN functions as a potent electron-accepting building block for designing n-type organic semiconductors, non-fullerene acceptors, and donor-acceptor conjugated polymers [1]. The LUMO lowering induced by the 4,7-dicarbonitrile substitution (~0.5-0.8 eV relative to unsubstituted BT) positions BTDN-containing materials for applications requiring low LUMO energies, such as electron-transport layers, air-stable n-channel OFETs, and acceptor components in organic photovoltaics. Procurement for materials development is indicated when enhanced electron affinity is a critical design parameter.

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